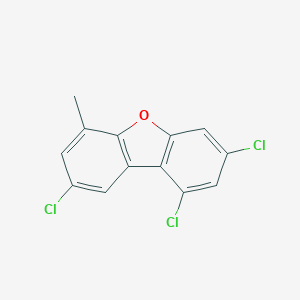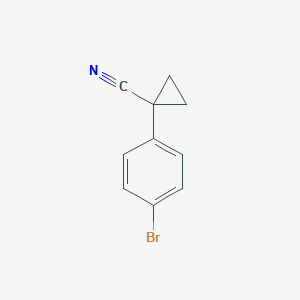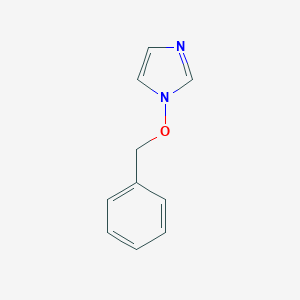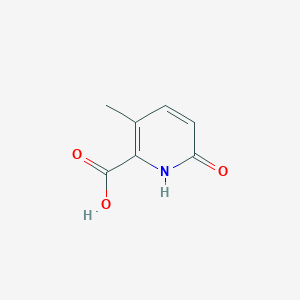
4-(11-Hydroxyundecyloxy)benzaldehyde
説明
“4-(11-Hydroxyundecyloxy)benzaldehyde” is a chemical compound with the molecular formula C18H28O3 and a molecular weight of 292.42 . It appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The InChI code for “4-(11-Hydroxyundecyloxy)benzaldehyde” is1S/C18H28O3/c19-14-8-6-4-2-1-3-5-7-9-15-21-18-12-10-17(16-20)11-13-18/h10-13,16,19H,1-9,14-15H2 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
“4-(11-Hydroxyundecyloxy)benzaldehyde” is a solid at 20 degrees Celsius . It has a melting point range of 62.0 to 66.0 degrees Celsius . It is soluble in methanol .科学的研究の応用
Environmental Remediation
Advanced oxidation processes (AOPs) have been extensively studied for the degradation of persistent pollutants in water, with benzaldehyde derivatives being potentially relevant by-products. AOPs are critical in breaking down recalcitrant compounds into less harmful substances, showcasing the importance of related benzaldehyde compounds in environmental chemistry and their potential role in enhancing degradation pathways (Qutob et al., 2022).
Oxidative Stress Biomarkers
Research on 4-hydroxynonenal (HNE), a bioactive marker of oxidative stress, suggests that derivatives of benzaldehyde could play a role in understanding cellular damage mechanisms. These compounds may act as reliable markers for oxidative stress and contribute to the study of various diseases, including Alzheimer's disease and cancer, highlighting their significance in medical research (Žarković, 2003).
Catalysis and Organic Synthesis
The study of benzoxaboroles, related to benzaldehyde chemistry, outlines their use as building blocks in organic synthesis, demonstrating biological activity and potential in clinical trials. This indicates the versatility of benzaldehyde derivatives in catalyzing reactions and developing new pharmaceuticals, offering a window into how 4-(11-Hydroxyundecyloxy)benzaldehyde might be applied in synthetic chemistry (Adamczyk-Woźniak et al., 2009).
Antioxidant Activity and Food Safety
In the context of food science, the role of lipid peroxidation products like 4-HNE, derived from fatty acids, in contributing to food quality and safety has been explored. This research can inform the potential antioxidant applications of 4-(11-Hydroxyundecyloxy)benzaldehyde in mitigating oxidative damage, thus improving food preservation and safety measures (Liao et al., 2020).
Pharmaceutical and Medicinal Chemistry
The exploration of hydroxycoumarins, a category related to benzaldehyde derivatives, for their pharmacological properties underlines the potential of such compounds in developing new medications. Studies focus on the synthesis, bioactivity, and applications of these compounds, suggesting a similar interest in the applications of 4-(11-Hydroxyundecyloxy)benzaldehyde in medicine and pharmacology (Yoda, 2020).
特性
IUPAC Name |
4-(11-hydroxyundecoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O3/c19-14-8-6-4-2-1-3-5-7-9-15-21-18-12-10-17(16-20)11-13-18/h10-13,16,19H,1-9,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNZXZMRQBKWQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566189 | |
| Record name | 4-[(11-Hydroxyundecyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((11-Hydroxyundecyl)oxy)benzaldehyde | |
CAS RN |
124389-14-6 | |
| Record name | 4-[(11-Hydroxyundecyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![disodium;3-[4-[(5-nitropyridin-2-yl)diazenyl]-3-oxido-N-propylanilino]propane-1-sulfonate](/img/structure/B56161.png)
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B56168.png)
![4-[(1-Adamantylcarbonyl)amino]butanoic acid](/img/structure/B56169.png)




